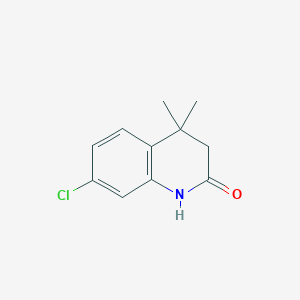

7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Overview

Description

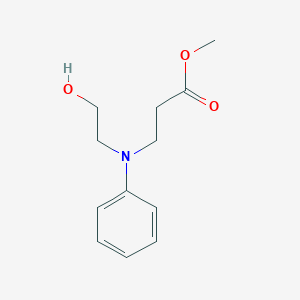

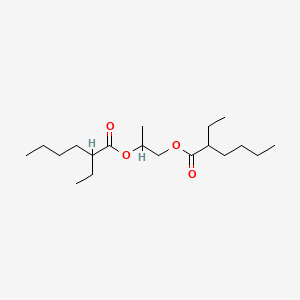

7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one is a heterocyclic organic compound . It is classified under the quinolinone class of compounds .

Molecular Structure Analysis

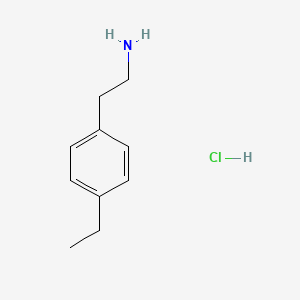

The molecular formula of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one is C11H12ClNO . The molecular weight is 209.67200 .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one include a molecular weight of 209.67200 and a LogP value of 3.04490 .Scientific Research Applications

Synthesis and Antimalarial Activity

A significant application of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one derivatives is in the synthesis of compounds with potent antimalarial activity. Researchers have developed ferrocene–chloroquine analogues and ruthenocene–chloroquine analogues that show high efficacy against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, the parasite responsible for malaria. These studies highlight the compound's role in creating new therapeutic agents that could potentially overcome resistance to existing antimalarial drugs (Beagley et al., 2003), (Beagley et al., 2002).

Antioxidative or Prooxidative Effects

Another study explores the antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives, including 7-Chloro-4-hydroxyquinoline, on the free-radical-initiated hemolysis of erythrocytes. The research indicates that the structure and distributive status of these derivatives can significantly influence their effectiveness as antioxidants or prooxidants, shedding light on their potential therapeutic applications or toxicological effects (Liu et al., 2002).

Luminescent Properties

The luminescent properties of 7-amino-2,4-dimethylquinolinium salts, derived from 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one, have been studied for their potential applications in materials science. These compounds exhibit strong luminescence in both solid state and solution, with their emission spectra being highly dependent on the nature of the anion species present. This research suggests possible uses in the development of luminescent materials or in molecular sensing technologies (Su et al., 2012).

Host-Guest Chemistry

Research into the inclusion of polyhalomethanes by tetrahalogenated diquinoline hosts, derivatives of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one, demonstrates the compound's utility in host-guest chemistry. These studies explore the molecular packing, crystal energies, and types of intermolecular assembly employed by these compounds, offering insights into their use in designing new molecular recognition systems or in the crystallization of volatile organic compounds (Ashmore et al., 2006).

Future Directions

Quinolinone derivatives, including 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one, are valuable in drug research and development due to their interesting pharmaceutical and biological activities . Future research may focus on the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .

properties

IUPAC Name |

7-chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-11(2)6-10(14)13-9-5-7(12)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCSIBQQEXKLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=C1C=CC(=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567647 | |

| Record name | 7-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one | |

CAS RN |

133999-06-1 | |

| Record name | 7-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B1612272.png)

![Methyl [2-ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-YL]carbamate](/img/structure/B1612281.png)